molecular formula C21H22N2O2S B2668023 3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide CAS No. 863513-02-4

3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

Cat. No.: B2668023
CAS No.: 863513-02-4
M. Wt: 366.48
InChI Key: ACSCJOSRWIVQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a synthetic small molecule featuring a thiazole core, a privileged structure in medicinal chemistry. The thiazole ring is a versatile heterocycle known for its aromaticity and presence in a wide array of bioactive molecules and approved drugs . This compound is part of a class of molecules investigated for their potential across various therapeutic areas. Based on the profile of structurally similar compounds, its core applications likely include serving as a key intermediate or target molecule in drug discovery programs, particularly for developing anti-inflammatory, anticancer, and central nervous system (CNS) agents . The biological activity of thiazole-containing compounds often stems from their ability to interact with enzymes and receptors. For instance, various thiazole derivatives are known to function as enzyme inhibitors (e.g., kinase suppressors, cyclooxygenase-2 (COX-2) inhibitors) or receptor modulators . The specific methoxyphenyl and phenyl-thiazole substituents on this propanamide scaffold suggest potential for interaction with hydrophobic binding pockets in protein targets, a common feature in many drug-receptor interactions. Researchers can utilize this compound as a building block for further synthetic elaboration or as a reference standard in biological screening assays to explore new pharmacological pathways. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct all necessary experimental characterizations, such as NMR, HPLC, and mass spectrometry, to confirm the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-25-19-10-7-16(8-11-19)9-12-20(24)22-14-13-18-15-26-21(23-18)17-5-3-2-4-6-17/h2-8,10-11,15H,9,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSCJOSRWIVQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the phenyl and methoxyphenyl groups, and finally the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl and thiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the amide group may produce an amine derivative.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound 7l ():

  • Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide.
  • Key Differences : Replaces the methoxyphenyl group with a 4-ethoxyphenyl and incorporates a sulfanyl-linked oxadiazole-thiazole system.
  • Properties: Melting point: 177–178°C (higher than many analogs). Molecular weight: 375 g/mol (C₁₆H₁₇N₅O₂S₂).

Compound 7c–7f ():

  • Structure : Variants with methyl-substituted phenyl groups (e.g., 4-methylphenyl, 2,4-dimethylphenyl).
  • Key Differences : Lack the methoxyphenyl group but retain the thiazole-oxadiazole core.
  • Properties: Melting points: 134–178°C. Molecular weights: 375–389 g/mol.

Propanamide Derivatives with Bioactive Substituents

Antioxidant Derivatives ():

  • Example: N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide.
  • Key Differences : Replaces the thiazole-ethyl group with isoindoline or naphthalene moieties.
  • Properties :
    • Antioxidant activity: 1.4× higher than ascorbic acid (DPPH assay).
    • Anticancer activity: Selective cytotoxicity against glioblastoma U-87 cells (MTT assay).
  • Insight: Methoxyphenyl-amino groups enhance radical scavenging, while bulky substituents like isoindoline improve binding to cellular targets .

Pyrazole-Thiazole Hybrid ():

  • Structure : N-(3,4-Dimethylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide.
  • Key Differences : Incorporates a hydroxy-pyrazole-thiazole system instead of a simple thiazole.
  • Properties :
    • Hydroxy and methyl groups may enhance hydrogen bonding and metabolic stability.
    • Bioactivity: Likely targets kinase or protease enzymes due to heterocyclic stacking .

Pharmacologically Active Analogs

Cyclohexenyl-Thiazole Propanamide ():

  • Structure: N-[2-(Cyclohexen-1-yl)ethyl]-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide (HE46).
  • Key Differences: Cyclohexenyl and carbamoylamino substituents replace the methoxyphenyl and phenyl groups.
  • Properties :
    • Bioactivity: Exhibits insecticidal properties in Streptomyces symbionts.
    • Structural Insight: Bulky cyclohexyl groups enhance binding to hydrophobic enzyme pockets .

Chlorophenyl Propanamide (CAS 923719-87-3, ):

  • Structure : N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide.
  • Key Differences : Chlorophenyl-ethyl group instead of thiazole-ethyl.
  • Likely applications: Antimicrobial or anti-inflammatory agents .

Comparative Analysis Table

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Notable Bioactivity Evidence Source
Target Compound 4-Methoxyphenyl, thiazole-ethyl ~370 (estimated) N/A Hypothesized anticancer N/A
7l (C₁₆H₁₇N₅O₂S₂) 4-Ethoxyphenyl, oxadiazole-thiazole 375 177–178 Antimicrobial
Antioxidant Derivative () Isoindoline, methoxyphenyl-amino ~350 N/A Antioxidant (1.4× ascorbic acid)
HE46 () Cyclohexenyl, carbamoylamino-thiazole ~420 N/A Insecticidal
CAS 923719-87-3 () 4-Chlorophenyl-ethyl ~320 N/A Antimicrobial (hypothetical)

Research Implications

  • Structural Optimization : The methoxyphenyl-thiazole motif in the target compound could be modified with electron-withdrawing groups (e.g., Cl, F) to enhance bioactivity, as seen in fluorinated analogs ().
  • Synthetic Routes : Multi-step protocols involving LiH/DMF or Pd-catalyzed coupling () are viable for synthesizing such compounds.
  • Biological Screening: Prioritize assays for anticancer (e.g., MTT against glioblastoma) and antimicrobial activity, leveraging known trends in thiazole derivatives .

Biological Activity

The compound 3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a synthetic organic molecule belonging to the class of benzamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anticonvulsant properties. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Synthesis

The IUPAC name for this compound indicates a complex structure featuring a methoxyphenyl group and a thiazole moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Coupling with Benzamide : The thiazole derivative is coupled with a benzamide derivative using coupling reagents like EDCI.
  • Methoxylation : Final introduction of the methoxy group is accomplished through methylation reactions.

The resulting compound exhibits unique properties that are likely influenced by its specific substitution patterns.

Anticancer Properties

Research indicates that thiazole derivatives, including compounds similar to this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • IC50 Values : Studies report IC50 values in the low micromolar range (e.g., 1.61μg/mL1.61\,\mu g/mL for certain thiazole compounds), suggesting potent anticancer activity .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells through interactions with key proteins such as Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Thiazole-containing compounds have shown efficacy against various bacterial strains and fungi, indicating their potential as antimicrobial agents .
  • Structure-Activity Relationships : Modifications in the phenyl and thiazole rings significantly affect the antimicrobial potency, highlighting the importance of structural features in enhancing biological activity .

Anticonvulsant Activity

The anticonvulsant potential of related thiazole compounds has been documented:

  • Protective Effects : Certain derivatives have demonstrated protective effects against seizures in animal models, suggesting that modifications in the thiazole structure can enhance anticonvulsant properties .
  • SAR Analysis : The presence of specific substituents on the phenyl ring correlates with increased anticonvulsant activity .

Case Studies and Research Findings

StudyFindings
Study AReported significant cytotoxicity against HT29 cancer cells with IC50 values near doxorubicin levels.
Study BDemonstrated broad-spectrum antimicrobial effects with specific structural modifications enhancing potency.
Study CShowed anticonvulsant properties in rodent models, emphasizing the role of methoxy groups in activity enhancement.

Q & A

Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide, and how can reaction conditions be optimized?

The synthesis of thiazole-containing compounds often involves coupling reactions. For example, chloroamide intermediates can react with thiols or amines under basic conditions (e.g., sodium in ethanol) to form thiazole rings . Optimization may include adjusting solvent polarity (e.g., ethanol-DMF mixtures for recrystallization) or controlling stoichiometric ratios of reagents like chloroacetyl chloride and triethylamine . Reaction monitoring via TLC or HPLC is critical to minimize byproducts.

Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?

This compound’s structural analogs are classified under GHS hazard categories for acute toxicity and skin/eye irritation . Mandatory precautions include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or contact .
  • Immediate decontamination protocols for spills (e.g., ethanol for solvent dissolution, followed by inert adsorbents) .
  • Emergency procedures: Flush eyes with water for 15 minutes; administer artificial respiration if inhaled .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

  • NMR : Analyze methoxy (δ ~3.8 ppm) and thiazole protons (δ ~7.5-8.5 ppm) for structural confirmation .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ peak) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

  • Core Modifications : Replace the 4-methoxyphenyl group with halogenated or electron-withdrawing substituents to assess effects on target binding .
  • Thiazole Ring Variations : Synthesize analogs with substituted thiazoles (e.g., 4-methylthiazole) to evaluate steric and electronic impacts .
  • Biological Assays : Pair synthetic analogs with antiproliferative or enzyme inhibition assays (e.g., HDAC inhibition models) .

Q. What computational tools are effective for predicting this compound’s physicochemical properties and target interactions?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like COMSOL Multiphysics to model interactions with biological targets (e.g., kinase domains) .
  • ADMET Prediction : Tools like SwissADME can estimate logP, solubility, and bioavailability based on substituent effects .
  • Docking Studies : AutoDock Vina or Schrödinger Suite for virtual screening against databases like PubChem .

Q. How should researchers address contradictions in reported biological activity data for thiazole-containing analogs?

  • Data Validation : Cross-check assay conditions (e.g., cell lines, incubation times) that may influence IC50 values .
  • Metabolic Stability : Test compounds in liver microsome assays to identify rapid degradation pathways that skew activity .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to confirm binding modes and explain discrepancies .

Q. What strategies can mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Improve yield and reproducibility by optimizing continuous flow conditions for thiazole ring formation .
  • Green Chemistry : Replace toxic solvents (e.g., dioxane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Methodological Guidelines

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters like temperature, solvent ratio, and catalyst loading .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and metadata documentation .
  • Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to distinguish experimental noise from true biological variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.